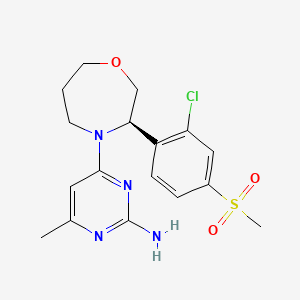

(R)-M3913

Description

Properties

Molecular Formula |

C17H21ClN4O3S |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C17H21ClN4O3S/c1-11-8-16(21-17(19)20-11)22-6-3-7-25-10-15(22)13-5-4-12(9-14(13)18)26(2,23)24/h4-5,8-9,15H,3,6-7,10H2,1-2H3,(H2,19,20,21)/t15-/m0/s1 |

InChI Key |

BRVSQKUHXCLBQJ-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)N)N2CCCOC[C@H]2C3=C(C=C(C=C3)S(=O)(=O)C)Cl |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCCOCC2C3=C(C=C(C=C3)S(=O)(=O)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(R)-M3913: A Novel Cereblon E3 Ligase Modulator for the Treatment of Relapsed/Refractory Multiple Myeloma

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific molecule designated "(R)-M3913" is not publicly available. This guide synthesizes the known mechanisms of a relevant drug class, cereblon E3 ligase modulators, to provide a representative technical overview for a hypothetical molecule with this designation in the context of multiple myeloma.

Executive Summary

This compound is a novel, orally bioavailable small molecule that targets cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted degradation leads to potent cytotoxic and immunomodulatory effects, positioning this compound as a promising therapeutic agent for multiple myeloma (MM). This document outlines the core mechanism of action, supported by preclinical data, and provides detailed experimental protocols.

Core Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action of this compound is the targeted degradation of Ikaros and Aiolos, transcription factors crucial for plasma cell survival and proliferation. This is achieved through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.

Signaling Pathway: this compound-Induced Protein Degradation

Caption: this compound binds to CRBN, inducing recruitment and ubiquitination of Ikaros and Aiolos, leading to their proteasomal degradation.

Downstream Cellular Effects in Multiple Myeloma

The degradation of Ikaros and Aiolos by this compound results in two primary anti-myeloma effects: direct cytotoxicity to myeloma cells and immunomodulation of the tumor microenvironment.

Direct Anti-Myeloma Cell Cytotoxicity

Degradation of Ikaros and Aiolos leads to the downregulation of key survival proteins and transcription factors in multiple myeloma cells, including c-Myc and interferon regulatory factor 4 (IRF4). This disruption of essential signaling pathways induces cell cycle arrest and apoptosis.[1][2]

Signaling Pathway: Downstream Effects of Ikaros/Aiolos Degradation

Caption: Degradation of Ikaros/Aiolos downregulates IRF4 and c-Myc, inducing apoptosis and cell cycle arrest in myeloma cells.

Immunomodulatory Effects

This compound enhances anti-tumor immunity by modulating immune cells within the bone marrow microenvironment.[1] The degradation of Ikaros in T cells leads to increased production of Interleukin-2 (IL-2) and enhanced T cell proliferation and cytotoxicity.[1] Additionally, it stimulates Natural Killer (NK) cells, augmenting their ability to target and kill myeloma cells.[2]

Quantitative Preclinical Data

The anti-myeloma activity of this compound has been evaluated in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in Human Myeloma Cell Lines

| Cell Line | IC50 (nM) |

| MM.1S | 8.5 |

| H929 | 12.3 |

| OPM-2 | 25.1 |

| U266 | 48.7 |

Table 2: Ikaros and Aiolos Degradation in MM.1S Cells (DC50 at 4 hours)

| Protein | DC50 (nM) |

| Ikaros (IKZF1) | 1.5 |

| Aiolos (IKZF3) | 3.2 |

Table 3: In Vivo Efficacy in a MM.1S Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 |

| This compound (10 mg/kg, oral, daily) | 85 |

Detailed Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on multiple myeloma cell lines.

Methodology:

-

Human multiple myeloma cell lines (MM.1S, H929, OPM-2, U266) were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of this compound.

Western Blot for Protein Degradation

Objective: To determine the half-maximal degradation concentration (DC50) of Ikaros and Aiolos.

Methodology:

-

MM.1S cells were treated with varying concentrations of this compound for 4 hours.

-

Cells were lysed, and protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH).

-

After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.

-

Band intensities were quantified using ImageJ software, and DC50 values were calculated.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of multiple myeloma.

Methodology:

-

Female NOD/SCID mice were subcutaneously inoculated with 1 x 10^7 MM.1S cells.

-

When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups.

-

This compound was administered orally at a dose of 10 mg/kg daily.

-

Tumor volumes were measured twice weekly with calipers.

-

At the end of the study, tumor growth inhibition was calculated.

Conclusion

This compound demonstrates a potent and specific mechanism of action against multiple myeloma through the targeted degradation of the key lymphoid transcription factors Ikaros and Aiolos. This leads to direct cytotoxicity and favorable immunomodulation of the tumor microenvironment. The robust preclinical data, including significant in vitro and in vivo activity at nanomolar concentrations, support the continued development of this compound as a promising therapeutic for patients with relapsed/refractory multiple myeloma.

References

The Interplay of (R)-M3913 and Wolframin 1: A Technical Guide to a Novel Endoplasmic Reticulum Stress-Inducing Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the novel endoplasmic reticulum (ER) stress modulator, (R)-M3913, and the ER transmembrane protein, Wolframin 1 (WFS1). The content herein is based on emerging preclinical data and is intended to provide a foundational understanding of this novel therapeutic axis.

Core Interaction: this compound and Wolframin 1 (WFS1)

This compound is a first-in-class small molecule that has demonstrated potent anti-tumor activity in preclinical models. Its mechanism of action is intrinsically linked to the function of Wolframin 1 (WFS1), a protein primarily located in the endoplasmic reticulum membrane. WFS1 is crucial for maintaining ER homeostasis, and its dysfunction is associated with Wolfram syndrome, a rare genetic disorder characterized by juvenile-onset diabetes, optic atrophy, and neurodegeneration.

The interaction between this compound and WFS1 initiates a cascade of events centered on the disruption of intracellular calcium homeostasis. This compound engages WFS1, leading to a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm. This sudden shift in Ca2+ concentration triggers a cellular stress response known as the Unfolded Protein Response (UPR), which, when sustained, can lead to apoptosis. This targeted induction of ER stress in cancer cells forms the basis of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value |

| CHOP Induction EC50 | Not Specified | 1.5 µM |

| Cell Viability IC50 | DU4475 | 0.35 µM |

| H929 | 0.76 µM |

Table 2: In Vivo Mouse Pharmacokinetics of this compound

| Parameter | Value | Unit |

| Clearance | 2.5 | L/h/kg |

| Volume of Distribution | 9.2 | L/kg |

| AUC | 470 | h·ng/mL |

| Oral Bioavailability | 100 | % |

Signaling Pathway

The proposed signaling cascade initiated by the this compound and WFS1 interaction is depicted below. The binding of this compound to WFS1 is the initiating event, leading to a disruption of ER calcium storage. The subsequent increase in cytosolic calcium activates the Unfolded Protein Response (UPR). Evidence suggests the involvement of the PERK and IRE1α arms of the UPR, indicated by the phosphorylation of eIF2α and the splicing of XBP1, respectively. Prolonged activation of this pathway culminates in apoptosis.

Experimental Protocols

Detailed experimental protocols for the study of the this compound and WFS1 interaction are not yet fully available in peer-reviewed literature. The following methodologies are based on the techniques cited in preliminary reports and represent standard approaches for such investigations.

Western Blotting for ER Stress Markers

Objective: To detect the upregulation of key ER stress-associated proteins following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., DU4475, H929) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for specified time points.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ER stress markers (e.g., p-eIF2α, CHOP, sXBP1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

Objective: To quantify the transcriptional upregulation of genes involved in the UPR.

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using SYBR Green master mix and primers specific for UPR target genes (e.g., CHOP, sXBP1, ATF4) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Calcium Efflux Assay

Objective: To measure the release of calcium from the ER into the cytoplasm.

-

Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Live-Cell Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.

-

Baseline and Treatment: Acquire baseline fluorescence readings. Add this compound to the cells and continuously record the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of the this compound-WFS1 interaction.

Concluding Remarks

The interaction between this compound and Wolframin 1 represents a novel and promising avenue for cancer therapy. By specifically targeting WFS1 to induce ER stress and the UPR, this compound has the potential to be effective in tumors that are reliant on a functioning ER for survival and proliferation. Further research, including the publication of detailed peer-reviewed studies, will be crucial to fully elucidate the intricacies of this interaction and to translate these preclinical findings into clinical applications. This guide serves as a current summary of the available technical information for the scientific community.

(R)-M3913 Induced ER Stress Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-M3913 is a novel, first-in-class small molecule modulator of the endoplasmic reticulum (ER) stress pathway, demonstrating significant anti-tumor activity in preclinical models. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its induction of the Unfolded Protein Response (UPR) through the engagement of Wolframin 1 (WFS1). This guide includes a summary of its effects on key ER stress markers, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathway and experimental workflows.

Core Mechanism of Action

This compound initiates a cascade of events that lead to a maladaptive ER stress response and subsequent tumor cell death. The primary mechanism involves the direct engagement of Wolframin 1 (WFS1), a transmembrane protein located in the endoplasmic reticulum. This interaction triggers a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm.[1][2] The resulting disruption in ER calcium homeostasis is a key initiator of the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring proteostasis. However, the sustained and exaggerated UPR induced by this compound overwhelms the cell's adaptive capacity, leading to apoptosis.

The induction of the UPR by this compound leads to the activation of the three canonical ER stress sensors:

-

IRE1α (Inositol-requiring enzyme 1α): This results in the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.

-

PERK (PKR-like endoplasmic reticulum kinase): This leads to the phosphorylation of eIF2α and the subsequent preferential translation of ATF4.

-

ATF6 (Activating transcription factor 6): This transcription factor is cleaved and activated in response to ER stress.

The activation of these pathways leads to the upregulation of downstream markers, including the chaperone GRP78 (also known as BiP) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

Data Presentation: Effects on ER Stress Markers

While specific quantitative data from peer-reviewed publications on this compound are limited, the following tables summarize the expected outcomes based on conference abstracts and the known mechanism of action. These tables are intended to be illustrative of the data that would be generated in the described experiments.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value |

| CHOP Induction (EC50) | DU4475 | 1.5 µM |

| Cell Viability (IC50) | DU4475 | 0.35 µM |

| Cell Viability (IC50) | H929 | 0.76 µM |

Table 2: this compound Induced Changes in ER Stress Marker Expression (Hypothetical Data)

| Marker | Treatment | Fold Change (mRNA) | Fold Change (Protein) |

| GRP78 | This compound (1 µM, 24h) | 3.5 | 2.8 |

| CHOP | This compound (1 µM, 24h) | 8.2 | 6.5 |

| spliced XBP1 | This compound (1 µM, 8h) | 15.0 | Not directly measured |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the ER stress-inducing effects of this compound.

Western Blotting for GRP78 and CHOP

This protocol details the detection of GRP78 and CHOP protein levels in cancer cells treated with this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., DU4475, H929) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

RT-qPCR for XBP1 Splicing

This protocol allows for the quantification of the spliced form of XBP1 mRNA, a hallmark of IRE1α activation.

-

Cell Culture and Treatment: Treat cancer cells with this compound as described in the Western blotting protocol. A shorter treatment time (e.g., 4-8 hours) is often optimal for detecting XBP1 splicing.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR):

-

Perform qPCR using a SYBR Green-based master mix and primers specific for the spliced form of XBP1.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The cycling conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative expression of spliced XBP1 using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound induced ER stress signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing this compound.

References

(R)-M3913: A Novel Endoplasmic Reticulum Stress Modulator for Cancer Therapy

A Technical Whitepaper on the Discovery and Mechanism of Action of (R)-M3913

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class, orally bioavailable small molecule that induces endoplasmic reticulum (ER) stress, leading to potent anti-tumor activity. Discovered through a phenotypic screening campaign, this compound engages the ER transmembrane protein Wolframin 1 (WFS1), a novel target in oncology. This interaction triggers a calcium efflux from the ER, initiating the unfolded protein response (UPR) and culminating in cancer cell death. Preclinical studies have demonstrated significant single-agent efficacy in various cancer models, including multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer, highlighting its potential as a new therapeutic modality. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical findings related to this compound.

Introduction

The endoplasmic reticulum is a critical organelle responsible for protein folding and secretion. Perturbations in ER homeostasis can lead to the accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate a signaling network called the unfolded protein response (UPR). While initially a pro-survival mechanism, sustained or overwhelming ER stress can trigger apoptosis. Cancer cells, due to their high proliferation rates and protein synthesis demands, often operate under a state of chronic ER stress, making them particularly vulnerable to agents that further disrupt ER homeostasis.

This compound is a novel ER stress modulator that exploits this vulnerability. Its unique mechanism of action, targeting WFS1 to induce the UPR, represents a new approach in cancer therapeutics.

Discovery of this compound

This compound was identified through a phenotypic screening campaign designed to discover compounds that induce cancer cell death.[1] Further investigation into its mechanism of action revealed its unique ability to modulate ER stress pathways.

Synthesis of this compound

The specific chemical structure and detailed synthesis protocol for this compound are not publicly available at this time. This information is considered proprietary by its developers.

Mechanism of Action

This compound exerts its anti-tumor effects by inducing the maladaptive unfolded protein response.[1] The key steps in its mechanism of action are as follows:

-

Target Engagement: this compound engages Wolframin 1 (WFS1), a transmembrane protein located in the endoplasmic reticulum that has not previously been implicated in cancer biology.[1]

-

Calcium Efflux: This interaction induces a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm.[1]

-

ER Stress and UPR Activation: The depletion of ER calcium stores disrupts protein folding, leading to ER stress and the activation of the unfolded protein response (UPR).[1]

-

Apoptosis: Sustained activation of the UPR in cancer cells shifts the balance from a pro-survival to a pro-apoptotic state, leading to programmed cell death.

The signaling pathway is illustrated in the diagram below.

Preclinical Data

While specific quantitative data from preclinical studies of this compound are not yet publicly available, reports from scientific conferences provide a qualitative summary of its activity.

In Vitro Activity:

-

This compound has demonstrated potent single-agent activity in various cancer cell lines.

-

In vitro studies suggest a strong potential for combination therapy with a range of agents, including chemotherapy, signaling pathway inhibitors, and immunotherapeutic agents.[1]

In Vivo Activity:

-

As a monotherapy, this compound induced full and partial tumor regression in preclinical models of multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer.[1]

-

Pharmacokinetic/pharmacodynamic (PK/PD) studies in in vivo cancer models have confirmed a dose- and time-dependent upregulation of ER stress markers.[1]

Quantitative Data Summary

| Data Type | Result |

| IC50 Values | Not publicly available. |

| In Vivo Efficacy | Not publicly available in quantitative terms. |

| PK/PD Markers | Dose- and time-dependent upregulation of ER stress markers observed. Specific fold-changes not publicly available. |

Table 1: Summary of Publicly Available Preclinical Data for this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been published. However, standard methodologies for assessing ER stress and the UPR were likely employed. Below are generalized protocols for key experiments.

General Workflow for Characterizing this compound Activity

The following diagram illustrates a general workflow for characterizing the in vitro and in vivo activity of an ER stress-inducing agent like this compound.

Calcium Efflux Assay

Objective: To measure the release of calcium from the ER upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Fluo-4 AM (or other suitable calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Microplate reader with fluorescence detection

Protocol:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C to allow for dye uptake.

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS to each well.

-

Measure baseline fluorescence using a microplate reader.

-

Add this compound at various concentrations to the wells.

-

Immediately begin kinetic fluorescence readings to monitor changes in intracellular calcium levels.

qRT-PCR for UPR Target Genes

Objective: To quantify the mRNA expression of key UPR target genes (e.g., BIP, CHOP, XBP1s) following treatment with this compound.

Materials:

-

Treated and untreated cell lysates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Protocol:

-

Lyse cells treated with this compound or vehicle control at various time points.

-

Extract total RNA using a commercially available kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for UPR target genes and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Western Blot for UPR Proteins

Objective: To detect the protein levels of key UPR markers (e.g., BiP, CHOP, p-eIF2α) after treatment with this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare protein lysates from cells treated with this compound or vehicle control.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising new anti-cancer agent with a novel mechanism of action that involves the induction of ER stress through the engagement of WFS1. Its potent single-agent activity in preclinical models of various cancers suggests its potential as a valuable addition to the oncology therapeutic landscape. Future work will likely focus on the clinical development of this compound, including Phase I trials to establish its safety and recommended dose in cancer patients. Further research into the downstream signaling pathways of the WFS1-mediated UPR may also uncover biomarkers for patient selection and provide insights into potential resistance mechanisms. The potential for combination therapies with this compound is another exciting avenue for future investigation.

References

Preclinical Profile of (R)-M3913: A Novel Endoplasmic Reticulum Stress Modulator for Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for (R)-M3913, a first-in-class endoplasmic reticulum (ER) stress modulator, in the context of non-small cell lung cancer (NSCLC). The information presented is based on publicly available data from scientific conferences and publications.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inducing a maladaptive unfolded protein response (UPR) in cancer cells. Mechanistically, this compound engages Wolframin 1 (WFS1), a transmembrane protein residing in the ER. This interaction triggers a shift of calcium ions (Ca2+) from the ER lumen into the cytoplasm. The resulting depletion of ER Ca2+ stores disrupts protein folding, leading to ER stress and the activation of the UPR. In cancer cells, sustained and overwhelming ER stress ultimately leads to apoptosis.[1] Preclinical studies have demonstrated that the antitumor activity of M3913 is dependent on its putative ER transmembrane target, as genetic removal of this target abrogates the M3913-mediated ER stress response.[1]

Preclinical Efficacy in NSCLC

Preclinical evaluation of this compound in both in vitro and in vivo models of NSCLC has demonstrated significant anti-tumor activity. As a monotherapy, M3913 has been shown to induce both partial and complete tumor regression in preclinical NSCLC models.[1] Furthermore, in vitro studies suggest a strong potential for combination therapies, indicating possible synergistic effects with standard-of-care chemotherapeutic agents, various signaling pathway inhibitors, and immunotherapeutic agents.[2]

While specific quantitative data from these preclinical studies, such as half-maximal inhibitory concentrations (IC50) for NSCLC cell lines and detailed tumor growth inhibition (TGI) percentages from in vivo xenograft models, are not publicly available at this time, the qualitative reports of significant tumor regression underscore the potential of this compound as a therapeutic agent for NSCLC.

Data Presentation

Due to the limited availability of public quantitative data, the following tables are presented as templates for the type of data that would be generated during preclinical development.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

| NSCLC Cell Line | Histological Subtype | Key Mutations | IC50 (nM) |

| e.g., A549 | Adenocarcinoma | KRAS G12S | Data not available |

| e.g., H1975 | Adenocarcinoma | EGFR L858R/T790M | Data not available |

| e.g., H520 | Squamous Cell Carcinoma | TP53 mutant | Data not available |

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | NSCLC Subtype | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |

| e.g., A549 | Adenocarcinoma | This compound | Data not available | Data not available | Reports of partial and full tumor regression[1] |

| e.g., PDX model | Patient-Derived | This compound | Data not available | Data not available | Long-lasting tumor control observed[2] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, this section provides representative methodologies for the key experiments that would be conducted to assess the efficacy and mechanism of action of an ER stress-inducing agent like this compound in NSCLC.

Cell Viability Assay (MTT/CellTiter-Glo®)

-

Cell Seeding: NSCLC cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.

-

CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure ATP levels, which correlate with cell viability. Luminescence is measured using a plate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for ER Stress Markers

-

Protein Extraction: NSCLC cells are treated with this compound for various time points. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key UPR proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, and cleaved ATF6). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes

-

RNA Extraction and cDNA Synthesis: NSCLC cells are treated with this compound. Total RNA is extracted, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.

-

qRT-PCR: The expression levels of UPR target genes (e.g., DDIT3 (CHOP), HSPA5 (BiP), and spliced XBP1) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

In Vivo NSCLC Xenograft Model

-

Cell Implantation: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are subcutaneously injected with a suspension of human NSCLC cells.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered according to a predetermined dosing schedule and route.

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Body weight and overall health of the animals are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

Intracellular Calcium Flux Assay

-

Cell Loading: NSCLC cells are seeded on a suitable plate (e.g., 96-well black-walled, clear bottom) and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence intensity is measured using a fluorescence plate reader or a microscope.

-

Compound Addition: this compound is added to the wells, and the fluorescence is monitored in real-time to detect changes in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence intensity over time is analyzed to quantify the kinetics and magnitude of the calcium flux induced by the compound.

Visualizations

Signaling Pathway of this compound in NSCLC

References

(R)-M3913: An In-Depth Technical Guide to Targeting Protein Homeostasis in Cancer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (R)-M3913 is an investigational compound. The data presented herein is based on publicly available information, primarily from scientific conference proceedings. Detailed peer-reviewed publications with exhaustive quantitative data and specific experimental protocols are not yet available. This document serves as a technical guide to its mechanism of action and provides representative methodologies for its preclinical evaluation.

Executive Summary

Cancer cells, due to their high proliferation rates and exposure to stressful microenvironments, are heavily dependent on robust protein homeostasis (proteostasis) networks. The endoplasmic reticulum (ER) is central to this, managing a significant portion of the cell's proteome. The Unfolded Protein Response (UPR) is a critical signaling network that maintains ER homeostasis. While initially a pro-survival mechanism, sustained or overwhelming ER stress can pivot the UPR towards inducing apoptosis, offering a therapeutic vulnerability in cancer.[1][2] this compound is a novel, first-in-class small molecule ER stress modulator, discovered through a phenotypic screening campaign, that exploits this vulnerability by inducing a maladaptive UPR, leading to potent anti-tumor activity in preclinical cancer models.[3][4]

Mechanism of Action

This compound initiates a cascade of events beginning at the ER membrane, which culminates in the induction of a lethal, maladaptive UPR in cancer cells.

2.1. Engagement of Wolframin 1 (WFS1)

The primary molecular target of this compound is Wolframin 1 (WFS1), a transmembrane protein located in the endoplasmic reticulum.[3] WFS1 is a known regulator of the UPR and ER calcium homeostasis.[5][6]

2.2. Induction of ER Calcium Efflux

Upon binding to WFS1, this compound triggers a transient efflux of calcium (Ca²⁺) from the ER into the cytoplasm.[3][4] This rapid depletion of ER calcium stores is a potent inducer of ER stress.

2.3. Overactivation of the Unfolded Protein Response (UPR)

The accumulation of unfolded proteins due to ER calcium depletion activates the three canonical UPR sensor proteins:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

In cancer cells treated with this compound, this activation is overwhelming and sustained, pushing the UPR from a cytoprotective, adaptive response towards a pro-apoptotic, maladaptive state. This results in programmed cell death.

Signaling Pathway of this compound

Caption: The proposed signaling pathway for this compound-induced maladaptive UPR.

Preclinical Data Presentation (Representative)

The following tables are representative examples of how quantitative data for a compound like this compound would be summarized.

Table 1: In Vitro Anti-proliferative Activity of this compound

This table would summarize the half-maximal inhibitory concentration (IC₅₀) values across a panel of cancer cell lines after a 72-hour exposure.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MM.1S | Multiple Myeloma | 45 |

| RPMI-8226 | Multiple Myeloma | 68 |

| NCI-H460 | Non-Small Cell Lung Cancer | 110 |

| HCC827 | Non-Small Cell Lung Cancer | 230 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 85 |

| Hs578T | Triple-Negative Breast Cancer | 160 |

Table 2: In Vivo Antitumor Efficacy of this compound in an MM.1S Xenograft Model

This table would present the results of an in vivo study, showing the dose-dependent effect of this compound on tumor growth.

| Treatment Group | Dose (mg/kg, p.o.) | Schedule | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |

| Vehicle | - | QD | 0 | - |

| This compound | 10 | QD | 48 | <0.05 |

| This compound | 30 | QD | 82 | <0.001 |

| This compound | 60 | QD | 105 (Regression) | <0.0001 |

Key Experimental Protocols (Representative)

Detailed protocols for the key assays used to characterize the activity of this compound are provided below.

Cell Viability WST-1 Assay

-

Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of this compound.

-

Methodology:

-

Cell Plating: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare a 2x serial dilution of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

WST-1 Reagent: Add 10 µL of WST-1 reagent to each well. Incubate for 2 hours at 37°C.

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC₅₀ using a four-parameter logistic regression model.

-

Western Blot for UPR Marker Proteins

-

Objective: To detect the activation of the three UPR branches via key protein markers.

-

Methodology:

-

Treatment and Lysis: Plate 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat with this compound at 1x and 5x IC₅₀ concentrations for 6, 12, and 24 hours. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20 µg of protein per lane onto a 4-15% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against p-IRE1α (Ser724), p-PERK (Thr980), ATF6 (full length and cleaved), CHOP, and β-actin.

-

Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Intracellular Calcium Flux Assay

-

Objective: To measure the release of calcium from the ER into the cytoplasm upon treatment with this compound.

-

Methodology:

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 45 minutes at 37°C.

-

Baseline Reading: Measure baseline fluorescence using a fluorescent plate reader with appropriate excitation/emission wavelengths (e.g., 485/520 nm).

-

Compound Injection: Use the plate reader's injector to add this compound and immediately begin kinetic fluorescence readings every 2 seconds for 5 minutes.

-

Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux.

-

Experimental Workflow Diagram

Caption: Representative preclinical development workflow for this compound.

References

- 1. Unfolded protein response in cancer: the Physician's perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the unfolded protein response in cancer progression: From oncogenesis to chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Wolfram syndrome 1 gene negatively regulates ER stress signaling in rodent and human cells [jci.org]

- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Loss of Function of WFS1 Causes ER Stress-Mediated Inflammation in Pancreatic Beta-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-M3913: An In-Depth Technical Guide on a Novel WFS1-Targeting Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M3913 is a novel, first-in-class small molecule modulator of the endoplasmic reticulum (ER) stress pathway, demonstrating significant therapeutic potential in preclinical cancer models. It acts by engaging Wolframin 1 (WFS1), an ER transmembrane glycoprotein, to induce a robust and sustained unfolded protein response (UPR), leading to tumor cell apoptosis. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, and details the experimental methodologies for its characterization. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Introduction

The endoplasmic reticulum is a critical organelle responsible for protein folding and secretion. Perturbations in ER homeostasis can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER function. However, under conditions of prolonged or overwhelming ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program. Cancer cells, due to their high proliferation rate and metabolic demands, often exist in a state of chronic ER stress, making them particularly vulnerable to agents that further exacerbate this condition.

This compound is an investigational compound developed by Merck KGaA that leverages this vulnerability. It has been identified as a potent inducer of the maladaptive UPR through a novel mechanism involving the WFS1 protein. Preclinical studies have shown that this compound can mediate long-lasting tumor control as a single agent in various cancer models and has potential for combination therapies.[1]

Mechanism of Action

This compound exerts its anti-tumor effects by directly engaging the WFS1 protein located in the ER membrane. This interaction triggers a transient efflux of calcium (Ca2+) from the ER into the cytoplasm.[1] The resulting depletion of ER Ca2+ stores disrupts protein folding and initiates a bona fide ER stress response, leading to the activation of the UPR signaling cascade. In cancer cells, the sustained activation of the UPR by this compound overwhelms the adaptive capacity of the cell, leading to the induction of apoptosis and tumor regression.

Signaling Pathway

The proposed signaling pathway for this compound is initiated by its binding to WFS1. This leads to a cascade of events culminating in apoptosis. The key steps are illustrated in the diagram below.

Caption: this compound binds to WFS1, causing Ca2+ efflux from the ER, which triggers the UPR and apoptosis.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent single-agent anti-tumor activity in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value |

| Multiple Myeloma Models | Multiple Myeloma | IC50 | Data not publicly available |

| NSCLC Models | Non-Small Cell Lung Cancer | IC50 | Data not publicly available |

| Triple-Negative Breast Cancer Models | Breast Cancer | IC50 | Data not publicly available |

In Vivo Efficacy

In vivo studies in animal models have confirmed the anti-tumor activity of this compound.

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome |

| Multiple Myeloma Xenograft | This compound Monotherapy | Long-lasting tumor control[1] |

| NSCLC Xenograft | This compound Monotherapy | Long-lasting tumor control[1] |

Pharmacokinetics

Pharmacokinetic and pharmacodynamic (PK/PD) studies have been conducted for this compound.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Cmax | Data not publicly available |

| Tmax | Data not publicly available |

| Half-life (t1/2) | Data not publicly available |

| Bioavailability | Data not publicly available |

Experimental Protocols

The following sections detail the general methodologies used to characterize the activity of this compound.

Experimental Workflow

The general workflow for evaluating the therapeutic potential of this compound is outlined below.

Caption: Workflow for preclinical evaluation of this compound, from in vitro assays to in vivo studies.

Calcium Flux Assay

This assay measures the change in intracellular calcium concentration following treatment with this compound.

-

Cell Seeding: Plate cancer cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark.

-

Compound Addition: Add this compound at various concentrations to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader equipped with the appropriate filters. An increase in fluorescence indicates a rise in intracellular calcium.

Western Blot Analysis for UPR Markers

This method is used to detect the protein expression levels of key UPR markers.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against UPR markers (e.g., BiP/GRP78, IRE1α, PERK, ATF4, CHOP).

-

Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

This technique is used to measure the mRNA levels of UPR target genes.

-

RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a qPCR master mix, cDNA, and specific primers for UPR target genes (e.g., HSPA5 (BiP), ERN1 (IRE1α), EIF2AK3 (PERK), ATF4, DDIT3 (CHOP)).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression relative to untreated controls.

Therapeutic Potential and Future Directions

The preclinical data available for this compound suggest that it is a promising therapeutic candidate for the treatment of various cancers, particularly those that are reliant on a functional UPR for survival. Its novel mechanism of action, targeting WFS1 to induce ER stress, offers a potential new avenue for cancer therapy.

Future studies should focus on:

-

Elucidating the full spectrum of its anti-tumor activity in a broader range of cancer types.

-

Investigating rational combination strategies with other anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapies.[1]

-

Identifying predictive biomarkers of response to this compound to enable patient stratification in clinical trials.

Conclusion

This compound is a novel and potent inducer of the unfolded protein response with a unique mechanism of action centered on the WFS1 protein. The available preclinical evidence strongly supports its continued development as a potential new treatment for cancer. Further investigation is warranted to fully characterize its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.

References

An In-depth Technical Guide to Early-Stage Research on (R)-M3913

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M3913 is an investigational, first-in-class small molecule emerging as a promising therapeutic agent in oncology. It functions as an Endoplasmic Reticulum (ER) Stress Modulator (ERSM) that induces a maladaptive Unfolded Protein Response (UPR), leading to potent anti-tumor activity. Early-stage research has demonstrated its potential in treating hematological malignancies and solid tumors, including multiple myeloma, non-small cell lung cancer (NSCLC), and triple-negative breast cancer. This document provides a comprehensive technical overview of the foundational preclinical research on this compound, detailing its mechanism of action, and outlining key experimental methodologies.

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a novel mechanism centered on the induction of overwhelming ER stress. Its primary molecular target is Wolframin 1 (WFS1), a transmembrane glycoprotein residing in the ER. The binding of this compound to WFS1 is believed to initiate a cascade of events culminating in programmed cell death.

The key steps in the mechanism of action are:

-

Target Engagement: this compound engages WFS1 on the ER membrane.

-

Calcium Efflux: This interaction triggers a transient but significant efflux of calcium ions (Ca2+) from the ER lumen into the cytoplasm.

-

UPR Activation: The depletion of ER Ca2+ disrupts the proper folding of proteins, leading to an accumulation of unfolded and misfolded proteins. This condition, known as ER stress, activates the three sensor proteins of the UPR:

-

Inositol-requiring enzyme 1 (IRE1α)

-

PKR-like ER kinase (PERK)

-

Activating transcription factor 6 (ATF6)

-

-

Maladaptive Stress Response: While the initial UPR is a pro-survival response, the sustained and exaggerated ER stress induced by this compound overwhelms the cell's adaptive capacity. This leads to a maladaptive UPR, which shifts the signaling towards apoptosis.

-

Apoptosis: The activation of pro-apoptotic UPR pathways, including the transcription factor CHOP, ultimately results in the programmed death of the cancer cell.

Genetic ablation of the putative ER transmembrane target of M3913 has been shown to nullify the ER stress response mediated by the compound, confirming the target's essential role in its mechanism of action.[1]

Chemical and Physical Properties

While the definitive chemical structure of the (R)-enantiomer is not yet publicly available in peer-reviewed literature, data for M3913 has been reported by commercial suppliers.

| Property | Value |

| Chemical Formula | C₁₇H₂₁ClN₄O₃S |

| Molecular Weight | 396.89 g/mol |

| CAS Number | 2379783-62-5 |

Note: The stereochemistry designated by "(R)" is critical for biological activity and target engagement, but a visual representation of the specific enantiomer is not available in the public domain at this time.

Quantitative Preclinical Data

Quantitative data from in-depth preclinical studies are limited in publicly available sources. The primary report of this compound's efficacy comes from a conference abstract which describes qualitative outcomes.[1]

In Vitro and In Vivo Efficacy Summary

| Cancer Model | Efficacy Description | Data Availability |

| Multiple Myeloma | Induced full and partial tumor regression in preclinical models.[1] | Specific IC₅₀ values and quantitative in vivo data are not yet published. |

| Non-Small Cell Lung Cancer (NSCLC) | Induced full and partial tumor regression in preclinical models.[1] | Specific IC₅₀ values and quantitative in vivo data (e.g., % TGI) are not yet published. |

| Triple-Negative Breast Cancer | Induced full and partial tumor regression in preclinical models.[1] | Specific IC₅₀ values and quantitative in vivo data are not yet published. |

Pharmacodynamic studies have confirmed a dose- and time-dependent increase in ER stress markers in in vivo preclinical cancer models.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures for assessing ER stress and anti-tumor efficacy.

Measurement of ER Stress and the Unfolded Protein Response

a) Western Blot Analysis of UPR Markers

This method is used to detect the protein levels of key markers of ER stress.

-

Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against key UPR proteins such as:

-

p-PERK (Thr980)

-

Total PERK

-

p-IRE1α (Ser724)

-

Total IRE1α

-

Cleaved ATF6

-

CHOP (GADD153)

-

BiP (GRP78)

-

β-Actin (as a loading control)

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection reagent to visualize the protein bands.

b) Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes

This technique measures the mRNA levels of genes upregulated during the UPR.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from this compound-treated cells and reverse transcribe it into cDNA.

-

qPCR: Perform real-time PCR using SYBR Green or TaqMan probes for target genes, including:

-

XBP1s (spliced variant)

-

DDIT3 (CHOP)

-

HSPA5 (BiP)

-

GAPDH or ACTB (as housekeeping genes)

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Intracellular Calcium Efflux Assay

This assay measures the release of Ca2+ from the ER into the cytoplasm.

-

Cell Preparation: Plate cells in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES).

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a confocal microscope.

-

Compound Addition: Add this compound and record the change in fluorescence intensity over time. Ionomycin can be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

-

Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization.

In Vivo Xenograft Efficacy Studies

These studies evaluate the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: Subcutaneously implant human multiple myeloma (e.g., RPMI-8226) or NSCLC (e.g., A549) cells into immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ER stress markers).

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) and assess statistical significance.

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Western blot experimental workflow.

Caption: In vivo xenograft study workflow.

References

(R)-M3913: A Novel Inducer of the Unfolded Protein Response with Anti-Tumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M3913 is a novel, first-in-class small molecule modulator of the unfolded protein response (UPR). It has demonstrated potent anti-tumor activity in preclinical models of various cancers, including multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the UPR, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound induces the UPR through a novel mechanism of action. It targets WFS1, a transmembrane glycoprotein located in the endoplasmic reticulum (ER).[2] By engaging WFS1, this compound triggers a shift of calcium ions (Ca2+) from the ER to the cytoplasm.[1] This disruption of ER calcium homeostasis leads to an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress. The cell responds to ER stress by activating the UPR, a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis.[1]

The induction of the UPR by this compound leads to a maladaptive response in cancer cells, ultimately resulting in their death.[1] This is supported by the observation that genetic removal of its putative target, WFS1, abrogates the ER stress response mediated by this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Metric | Value (µM) | Cell Line |

| CHOP Induction | EC50 | 1.5 | Not Specified |

| Cell Viability | IC50 | 0.35 | DU4475 |

| Cell Viability | IC50 | 0.76 | H929 |

Data sourced from Probechem Biochemicals.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the effect of this compound on the UPR. Note that these are standard methodologies, as the specific protocols for this compound have not been publicly disclosed.

Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes

This protocol allows for the quantification of mRNA levels of key UPR target genes, such as DDIT3 (CHOP), HSPA5 (BiP), and spliced XBP1 (XBP1s), following treatment with this compound.

a. RNA Isolation:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated times.

-

Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

b. cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

c. qRT-PCR:

-

Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

-

Use validated primers for the target genes (DDIT3, HSPA5, XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the qRT-PCR reaction on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blot Analysis of UPR Proteins

This protocol is used to detect changes in the protein levels and phosphorylation status of key UPR markers, such as phosphorylated IRE1α (p-IRE1α), ATF4, and CHOP.

a. Protein Extraction:

-

Treat cells with this compound as described for qRT-PCR.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IRE1α, ATF4, CHOP, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Cytosolic Calcium

This protocol describes a method to measure changes in intracellular calcium concentration using a fluorescent indicator.

a. Cell Preparation:

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.

b. Live-Cell Imaging:

-

Wash the cells to remove excess dye and replace with fresh buffer.

-

Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

-

Acquire baseline fluorescence images.

-

Add this compound to the cells and continuously record the fluorescence intensity over time.

-

An increase in fluorescence intensity corresponds to an increase in cytosolic calcium concentration.

c. Data Analysis:

-

Quantify the change in fluorescence intensity in individual cells over time using imaging analysis software.

-

The results can be expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a fold change in fluorescence intensity relative to the baseline.

Conclusion

This compound is a promising anti-cancer agent that induces a maladaptive unfolded protein response in tumor cells. Its novel mechanism of action, targeting WFS1 to disrupt ER calcium homeostasis, provides a new therapeutic strategy for a range of difficult-to-treat cancers. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and similar compounds that modulate the UPR.

References

Methodological & Application

Application Notes: (R)-M3913 In Vitro Efficacy in Multiple Myeloma Cell Lines

Introduction

(R)-M3913 is a novel molecular glue degrader designed to selectively induce the degradation of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios. Molecular glues represent a promising class of therapeutics that facilitate the interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase. This compound functions by inducing proximity between IKZF2 and Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination of IKZF2 and its subsequent degradation by the proteasome. The degradation of lymphoid transcription factors, such as IKZF2, is a clinically validated strategy in the treatment of hematological malignancies, including multiple myeloma (MM).[2] These application notes provide a detailed protocol for assessing the in vitro cytotoxic activity of this compound in human multiple myeloma cell lines.

Mechanism of Action: Signaling Pathway

This compound acts as a molecular bridge, binding to both the CRBN E3 ligase complex and the IKZF2 protein. This ternary complex formation is the critical step that initiates the degradation cascade. The CRL4CRBN complex tags the IKZF2 protein with ubiquitin chains, marking it for recognition and destruction by the 26S proteasome. The depletion of IKZF2 in myeloma cells disrupts essential transcription programs, leading to cell cycle arrest and apoptosis.

Caption: this compound molecular glue mechanism leading to IKZF2 degradation.

Quantitative Data on this compound Efficacy

The anti-proliferative and degradation-inducing effects of this compound can be quantified across various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) represents the compound concentration required to inhibit cell growth by 50%, while the half-maximal degradation concentration (DC50) is the concentration required to achieve 50% of maximal protein degradation.[3]

| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | DC50 of IKZF2 (nM) |

| MM.1S | Multiple Myeloma | 72 hours | 15 | 0.8 |

| H929 | Multiple Myeloma | 72 hours | 25 | 1.2 |

| RPMI-8226 | Multiple Myeloma | 72 hours | 40 | 2.5 |

| OPM-2 | Multiple Myeloma | 72 hours | 32 | 1.9 |

Note: The data presented in this table are representative values based on the reported efficacy of selective IKZF2 degraders and are for illustrative purposes.

Protocol: Cell Viability Assay for MM Cell Lines

This protocol details a method for determining the cytotoxic effects of this compound on suspension multiple myeloma cell lines using a luminescence-based ATP assay, such as the CellTiter-Glo® assay.[4] This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[4][5]

Materials

-

Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Compound: this compound powder.

-

Vehicle: Dimethyl sulfoxide (DMSO).

-

Assay Plates: Sterile, white, flat-bottom 96-well plates suitable for luminescence.

-

Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Equipment:

-

Biosafety cabinet

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader with luminescence detection capabilities

-

Multichannel pipette

-

Experimental Workflow

Caption: Workflow for assessing MM cell viability after this compound treatment.

Procedure

1. Cell Culture and Seeding: a. Culture MM cells in suspension in T-75 flasks using the appropriate complete culture medium. Maintain cells in a humidified incubator at 37°C with 5% CO₂. b. Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%). c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in fresh medium. d. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white, 96-well plate (resulting in 5,000 cells/well). e. Include wells with medium only for background luminescence measurement.

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 0.1 nM). A 2X working solution should be prepared in culture medium for each concentration point. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. c. Add 100 µL of the 2X compound dilutions to the corresponding wells containing the cells. For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO. d. The final volume in each well will be 200 µL.

3. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

4. Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent to each well. d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal. f. Measure the luminescence of each well using a microplate reader.

5. Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental wells. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the log-transformed concentration of this compound. d. Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) non-linear regression curve using appropriate software (e.g., GraphPad Prism, R).

References

- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 2. Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Proliferation Assays and Cell Viability Assays [labome.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for (R)-M3913 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M3913 is a novel, first-in-class endoplasmic reticulum (ER) stress-inducing agent with demonstrated preclinical anti-tumor activity. It functions by engaging Wolframin 1 (WFS1), an ER transmembrane protein, which triggers a transient efflux of calcium (Ca2+) from the ER into the cytoplasm. This disruption of calcium homeostasis initiates the unfolded protein response (UPR), a cellular stress signaling pathway. In cancer cells, sustained and overwhelming ER stress can lead to apoptosis, providing a therapeutic avenue for various malignancies. Preclinical studies have shown that this compound can induce long-lasting tumor control as a single agent in in vivo models of multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1] Furthermore, in vitro data suggests potential for synergistic combinations with various chemotherapeutic agents, signaling pathway inhibitors, and immunotherapies.[1]

These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed protocols for in vivo studies and subsequent pharmacodynamic analyses.

Mechanism of Action: this compound-Induced ER Stress

This compound's mechanism of action is centered on the induction of a maladaptive unfolded protein response.[2] The key steps are outlined below:

-

This compound Engages Wolframin 1 (WFS1): The compound directly interacts with the WFS1 protein located in the ER membrane.

-

Calcium Efflux: This engagement leads to a transient release of Ca2+ from the ER lumen into the cytoplasm.[2]

-

Induction of the Unfolded Protein Response (UPR): The depletion of ER Ca2+ disrupts protein folding, leading to an accumulation of unfolded or misfolded proteins. This triggers the UPR, a tripartite signaling pathway mediated by three ER-resident sensors: PERK, IRE1α, and ATF6.

-

ATF6α Pathway Activation: Wolframin 1 is a known negative regulator of Activating Transcription Factor 6α (ATF6α).[3] Under normal conditions, WFS1 facilitates the degradation of ATF6α.[3] It is hypothesized that this compound's interaction with WFS1 disrupts this negative regulation, leading to the activation and nuclear translocation of the ATF6α transcription factor.

-